An In-depth Technical Guide to 15-Iodopentadecanoic Acid for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 15-Iodopentadecanoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
15-Iodopentadecanoic acid is a long-chain fatty acid that has garnered significant interest in the scientific and medical communities, primarily as a diagnostic imaging agent for assessing myocardial metabolism. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in cardiac imaging. The information is intended for researchers, scientists, and professionals involved in drug development and diagnostics.
Chemical and Physical Properties
15-Iodopentadecanoic acid is a synthetic fatty acid analog where an iodine atom is incorporated at the terminal (omega) position of the pentadecanoic acid carbon chain. This modification, particularly with a radioactive isotope of iodine, allows for non-invasive imaging of fatty acid uptake and metabolism in various tissues, most notably the heart.
| Property | Value | Reference |
| Chemical Formula | C15H29IO2 | |
| Molecular Weight | 368.29 g/mol | |
| CAS Number | 80479-93-2 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |
Synthesis of 15-Iodopentadecanoic Acid
The synthesis of 15-Iodopentadecanoic acid can be achieved through a multi-step process, often starting from a precursor long-chain dicarboxylic acid. The following is a generalized protocol based on documented synthetic routes.
Experimental Protocol: Synthesis of 15-Iodopentadecanoic Acid
Materials:
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Pentadecanedioic acid
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Methanol
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Sulfuric acid (catalyst)
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Sodium borohydride
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Hydrobromic acid
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Glacial acetic acid
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Sodium iodide
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Acetone
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Appropriate organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Methodology:
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Esterification: Pentadecanedioic acid is first converted to its dimethyl ester. This is typically achieved by refluxing the diacid in methanol with a catalytic amount of sulfuric acid. The reaction is monitored until completion, after which the excess methanol is removed under reduced pressure.
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Selective Reduction: The dimethyl pentadecanoate is then selectively reduced to 15-hydroxypentadecanoic acid methyl ester. This can be accomplished using a reducing agent like sodium borohydride in an appropriate solvent. The reaction conditions are controlled to favor the reduction of one ester group.
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Hydrolysis: The resulting hydroxy ester is hydrolyzed to 15-hydroxypentadecanoic acid using a base, such as sodium hydroxide, followed by acidification.
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Halogenation (Bromination): The 15-hydroxypentadecanoic acid is then converted to 15-bromopentadecanoic acid. This is often done by reacting it with a mixture of hydrobromic acid and glacial acetic acid under reflux.[2]
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Iodination (Finkelstein Reaction): Finally, 15-iodopentadecanoic acid is synthesized from 15-bromopentadecanoic acid via a Finkelstein reaction. This involves treating the bromo-acid with sodium iodide in a solvent like acetone, which drives the reaction towards the formation of the iodo-substituted product.[2]
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Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield pure 15-iodopentadecanoic acid.
Application in Myocardial Imaging
The most prominent application of 15-Iodopentadecanoic acid is in nuclear cardiology, where its radioiodinated form, typically with Iodine-123 (¹²³I), is used as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging. The resulting radiopharmaceutical, often referred to as ¹²³I-15-(p-iodophenyl)pentadecanoic acid (IPPA) or its methylated analog ¹²³I-BMIPP, allows for the visualization and quantification of myocardial fatty acid uptake and metabolism.
Myocardial Fatty Acid Metabolism
Under normal physiological conditions, the heart predominantly relies on the beta-oxidation of long-chain fatty acids for its energy production.[3][4] In pathological states such as ischemia, this metabolic preference shifts towards glucose utilization. This metabolic switch forms the basis for the diagnostic utility of radiolabeled fatty acid analogs.
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Caption: Metabolic fate of fatty acids in cardiomyocytes.
Experimental Protocol: Myocardial SPECT Imaging with ¹²³I-BMIPP
Objective: To assess myocardial viability in patients with coronary artery disease.
Materials:
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¹²³I-labeled 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (¹²³I-BMIPP)
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SPECT gamma camera
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Standard patient monitoring equipment
Methodology:
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Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the study to increase myocardial fatty acid uptake.
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Tracer Administration: A dose of ¹²³I-BMIPP (typically 111-222 MBq) is administered intravenously at rest.
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Image Acquisition:
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Early Imaging: SPECT images are acquired approximately 15-30 minutes after tracer injection to assess initial myocardial uptake, which reflects regional blood flow and fatty acid extraction.
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Delayed Imaging: A second set of SPECT images is acquired 2-4 hours after injection. The tracer distribution in these images reflects myocardial retention and metabolism of the fatty acid analog.
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Image Analysis:
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The myocardial images are typically reconstructed in short-axis, long-axis, and horizontal long-axis views.
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The uptake of ¹²³I-BMIPP is assessed visually and semi-quantitatively in different myocardial segments.
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A "mismatch" pattern, where there is reduced tracer uptake in a region with preserved blood flow (as determined by a perfusion agent like Thallium-201 or Technetium-99m sestamibi), is indicative of ischemic but viable myocardium. This is because ischemic cells switch from fatty acid to glucose metabolism, thus showing reduced uptake of the fatty acid analog but preserved viability.
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Caption: Workflow for a typical cardiac SPECT imaging study.
Quantitative Data from Clinical Studies
The following table summarizes representative quantitative data from studies using radiolabeled 15-iodopentadecanoic acid analogs for myocardial imaging.
| Parameter | Ischemic Myocardium | Non-ischemic Myocardium | p-value |
| Myocardial Uptake of 9-MPA (%) | 58.2 ± 14.2 | 91.9 ± 6.5 | <0.0001 |
| Clearance of 9-MPA (%) | 10.2 ± 11.7 | 19.1 ± 5.9 | <0.01 |
Data adapted from a study on 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid (9-MPA) in acute coronary syndrome.
Conclusion
15-Iodopentadecanoic acid, particularly in its radiolabeled forms, is a valuable tool for the non-invasive assessment of myocardial fatty acid metabolism. Its ability to differentiate between viable and non-viable heart tissue in ischemic conditions provides crucial information for clinical decision-making. The synthesis of this compound, while multi-stepped, is well-documented, allowing for its continued use and further research in the field of cardiac diagnostics and drug development. This guide provides a foundational understanding for professionals in the field to appreciate and potentially utilize this important molecule in their work.
References
- 1. 15-(4-IODOPHENYL)PENTADECANOIC ACID | 80479-93-2 [chemicalbook.com]
- 2. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Myocardial fatty acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
